molecular formula C16H22N4O4 B11117520 (3E)-N-benzyl-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-benzyl-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11117520
M. Wt: 334.37 g/mol
InChI Key: OVBGWCJDMQDBCN-XDHOZWIPSA-N
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Description

(3E)-N-benzyl-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyethyl group, and a hydrazinylidene moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-benzyl-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of benzylamine with a suitable acylating agent to form the benzylamide intermediate. This intermediate is then reacted with a hydrazine derivative to introduce the hydrazinylidene group. The final step involves the addition of the methoxyethyl group under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-benzyl-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(3E)-N-benzyl-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-N-benzyl-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    (2E)-2-butenedioic acid compound with 2-(diethylamino)-N-(5,5-dioxido-6,11-dihydrodibenzo[b,e]thiepin-11-yl)acetamide: Another compound with comparable structural features.

    3-benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine: Shares some structural similarities with the target compound.

Uniqueness

What sets (3E)-N-benzyl-3-(2-{(2-methoxyethyl)aminoacetyl}hydrazinylidene)butanamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its versatility in undergoing various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

Molecular Formula

C16H22N4O4

Molecular Weight

334.37 g/mol

IUPAC Name

N'-[(E)-[4-(benzylamino)-4-oxobutan-2-ylidene]amino]-N-(2-methoxyethyl)oxamide

InChI

InChI=1S/C16H22N4O4/c1-12(19-20-16(23)15(22)17-8-9-24-2)10-14(21)18-11-13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3,(H,17,22)(H,18,21)(H,20,23)/b19-12+

InChI Key

OVBGWCJDMQDBCN-XDHOZWIPSA-N

Isomeric SMILES

C/C(=N\NC(=O)C(=O)NCCOC)/CC(=O)NCC1=CC=CC=C1

Canonical SMILES

CC(=NNC(=O)C(=O)NCCOC)CC(=O)NCC1=CC=CC=C1

Origin of Product

United States

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